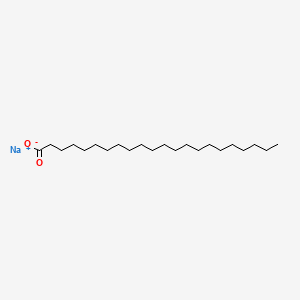
Sodium docosanoate
概要
説明
It is a long-chain fatty acid salt with the molecular formula C22H43NaO2 and a molecular weight of 362.57 g/mol . This compound is typically found as a white crystalline solid and is known for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium docosanoate can be synthesized through the neutralization of docosanoic acid (behenic acid) with sodium hydroxide. The reaction typically involves dissolving behenic acid in water at elevated temperatures (around 90°C) and then adding an aqueous solution of sodium hydroxide while stirring. The reaction mixture is then cooled and stirred to obtain the this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors where behenic acid is neutralized with sodium hydroxide, followed by purification steps to remove any impurities .
化学反応の分析
Types of Reactions: Sodium docosanoate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form docosanoic acid.
Saponification: Can be hydrolyzed to produce docosanoic acid and sodium hydroxide.
Oxidation: Undergoes oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid for neutralization reactions.
Bases: Sodium hydroxide for saponification.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Major Products:
Docosanoic Acid: Formed during neutralization and saponification.
Alcohols/Ketones: Formed during oxidation reactions.
科学的研究の応用
Sodium docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid bilayers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations as an excipient and in the preparation of drug delivery systems.
Industry: Used in the manufacture of cosmetics, detergents, and lubricants due to its surfactant properties
作用機序
The primary mechanism of action of sodium docosanoate is its surfactant effect. As a surfactant, it reduces the surface tension of aqueous solutions, allowing for better mixing of water and oils. This property is particularly useful in emulsification processes. In biological systems, this compound can interact with lipid membranes, altering their properties and affecting cellular processes .
類似化合物との比較
Sodium Stearate: Another long-chain fatty acid salt with similar surfactant properties.
Sodium Palmitate: A shorter-chain fatty acid salt used in similar applications.
Sodium Oleate: An unsaturated fatty acid salt with different chemical reactivity.
Uniqueness: Sodium docosanoate is unique due to its long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty acid salts. Its high melting point and stability make it suitable for applications requiring robust surfactants .
特性
CAS番号 |
5331-77-1 |
|---|---|
分子式 |
C22H44NaO2 |
分子量 |
363.6 g/mol |
IUPAC名 |
sodium;docosanoate |
InChI |
InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |
InChIキー |
NILBZLMLWALYTH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
5331-77-1 |
関連するCAS |
112-85-6 (Parent) |
同義語 |
ehenic acid behenic acid, aluminum salt behenic acid, barium salt behenic acid, cadmium salt behenic acid, ferrium (+3) salt behenic acid, lithium salt behenic acid, potassium salt behenic acid, silver (+1) salt behenic acid, sodium salt behenic acid, zinc salt docosanoic acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














